1,2,3-Trimethylcyclopentene

描述

Structural Classification and Isomeric Considerations

Structurally, 1,2,3-trimethylcyclopentene is classified as a trisubstituted cyclopentene (B43876). The cyclopentene ring is a five-membered carbocycle, and the presence of the double bond makes it an unsaturated hydrocarbon. The arrangement of the three methyl groups on the ring gives rise to several isomers.

Positional isomers of trimethylcyclopentene exist, differing in the location of the methyl groups and the position of the double bond within the ring. ontosight.ai Examples include 1,2,4-trimethylcyclopentene, 3,3,5-trimethylcyclopentene, and 1,4,4-trimethylcyclopentene. rsc.org Furthermore, the specific structure of this compound allows for stereoisomerism. The chiral centers in the molecule mean that it can exist as different enantiomers, such as (R)-1,2,3-trimethylcyclopentene. nist.govnist.gov The stereochemistry of the molecule is a critical factor in its synthesis and reactions, often influencing the stereochemical outcome of the products formed. cdnsciencepub.comvedantu.com

Below is a table summarizing key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄ nih.govnist.govguidechem.com |

| Molecular Weight | 110.20 g/mol nih.govnist.govguidechem.com |

| CAS Registry Number | 473-91-6 nist.govguidechem.com |

| Class | Cycloalkene ontosight.ai |

| Synonyms | Laurolene guidechem.com |

| InChIKey | YNEQKUWRFVQFPF-UHFFFAOYSA-N nist.govguidechem.com |

Research Significance within Organic Chemistry and Related Disciplines

The significance of this compound in research is multifaceted, stemming from its utility as a synthetic building block and a model for mechanistic studies. ontosight.aiworldscientific.com

In the field of synthetic organic chemistry, the compound serves as a valuable intermediate. ontosight.ai For instance, it is a precursor in the synthesis of complex molecules for the fragrance industry. google.com One notable example is its use in preparing 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, a component in perfume compositions. google.comspecialchem.com Its derivatives, such as 2-Butenenitrile, 4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, are also explored as building blocks for pharmaceuticals and in material science. ontosight.ai The potential for this class of cyclic olefins to be used in polymerization reactions to create polymers with specific properties is also an area of interest. google.comgoogle.com

The formation of this compound is often a point of interest in mechanistic studies. It frequently appears as the major, most thermodynamically stable product in elimination reactions, such as the acid-catalyzed dehydration of certain trimethylcyclopentanol isomers. stackexchange.com This preference for its formation is attributed to its highly substituted double bond, a principle governed by Zaitsev's rule. stackexchange.com It has also been identified as a thermal degradation product in studies on the hydrodeoxygenation of biomass-derived molecules like levulinic acid dimers. researchgate.net

Furthermore, this compound is utilized in fundamental research to probe reaction pathways. Scientists have used it to generate specific carbocations, which are then studied using techniques like nuclear magnetic resonance (NMR) spectroscopy to understand their structure and stability. worldscientific.com The reactivity of its double bond in cycloaddition reactions, such as ozonolysis, is another area of investigation, providing insight into the behavior of highly methylated cyclopentenes. core.ac.uk The compound's presence has also been noted in more applied fields, such as in human breathomics research, where it has been detected as a volatile organic compound. cmdm.tw

A summary of selected chemical reactions involving this compound is presented in the table below.

| Reaction Type | Reactant(s) | Reagent(s)/Conditions | Product(s) | Research Context |

| Synthesis (Dehydration) | 1,2,5-Trimethylcyclopentanol | ZnCl₂, heat (160°C) | This compound | Preparation of the olefin. acs.org |

| Synthesis (Thermolysis) | R-(+)-Laurolenal | Heat (297°C) | R-(+)-1,2,3-Trimethylcyclopentene | Stereospecific synthesis. cdnsciencepub.com |

| Synthesis (Rearrangement) | 2,3,5-Trimethylcyclopentanol | Acid-catalyzed dehydration | This compound (major product) | Mechanistic study of elimination and rearrangement. stackexchange.com |

| Hydrogenation | 1,2,4-Trimethylcyclopentene | H₂, PtO₂ (Adams' catalyst) | 1,2,4-Trimethylcyclopentane | Study of stereoselective addition reactions. vedantu.com |

| Carbocation Generation | This compound | SbF₅-SO₂ClF (-100°C) | Trimethylcyclopentyl cation | NMR study of cation structure. worldscientific.com |

| Ozonolysis | Highly methylated cyclopentenes | O₃, then workup | 1,2,4-Trioxolanes (Ozonides) | Study of cycloaddition reaction mechanisms. core.ac.uk |

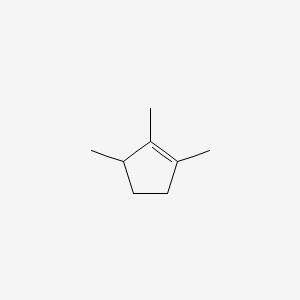

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3-trimethylcyclopentene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-6-4-5-7(2)8(6)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEQKUWRFVQFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963796 | |

| Record name | 1,2,3-Trimethylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-91-6 | |

| Record name | 1,2,3-Trimethylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trimethylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies

De Novo Synthesis Pathways

The creation of the 1,2,3-trimethylcyclopentene framework from acyclic or different cyclic precursors can be approached through several strategic pathways, including decarbonylation, isomerization, and cycloaddition reactions.

Thermolytic Decarbonylation of Laurolenal and Related Precursors

The thermolytic decarbonylation of α,β-unsaturated aldehydes presents a potential, albeit less documented, pathway to specific alkene products. In the context of this compound synthesis, a hypothetical precursor would be Laurolenal (2,3,4-trimethylcyclopent-2-en-1-one) or a related unsaturated aldehyde. The general mechanism for the decarbonylation of α,β-unsaturated carbonyls can proceed through different pathways, often influenced by the substrate's structure and the reaction conditions.

One plausible mechanism involves the isomerization of the α,β-unsaturated aldehyde to a β,γ-unsaturated isomer under thermal conditions. This β,γ-isomer can then undergo a concerted pericyclic reaction, extruding carbon monoxide through a cyclic transition state to yield the corresponding alkene. stackexchange.com For a precursor like Laurolenal, this would involve a rearrangement to facilitate the decarbonylation, ultimately leading to this compound. The stability of the resulting conjugated diene system within the cyclopentene (B43876) ring would be a significant driving force for this transformation.

It is important to note that the decarboxylation of α,β-unsaturated carboxylic acids, a related reaction, is more commonly studied. stackexchange.comstackexchange.comyoutube.com These reactions can be catalyzed by acids or proceed thermally, often involving the formation of a stabilized carbocation intermediate. stackexchange.com The efficiency of such reactions is highly dependent on the substitution pattern of the starting material.

Isomerization Strategies for Trimethylcyclopentene Isomers

The synthesis of this compound can also be achieved through the isomerization of other trimethylcyclopentene isomers. Acid-catalyzed isomerization is a common method for interconverting alkene isomers, proceeding through a carbocation intermediate. researchgate.net The stability of the carbocation intermediate plays a crucial role in determining the product distribution. In the case of trimethylcyclopentenes, an acid catalyst can protonate the double bond of an isomeric trimethylcyclopentene, such as 2,3,4-trimethylcyclopentene, to form a tertiary carbocation. Subsequent deprotonation at a different position can then lead to the formation of the more thermodynamically stable this compound.

The relative stability of the different trimethylcyclopentene isomers will dictate the final equilibrium mixture. Factors such as the degree of substitution of the double bond and steric interactions between the methyl groups influence this stability. Computational studies can be employed to predict the relative energies of the various isomers and their corresponding carbocation intermediates, providing insight into the likely outcome of an acid-catalyzed isomerization. nih.gov

| Isomerization Strategy | Catalyst/Conditions | Intermediate | Product |

| Acid-Catalyzed Isomerization | Brønsted or Lewis Acid | Tertiary Cyclopentyl Cation | This compound |

Cycloaddition and Cyclization Approaches to the Cyclopentene Ring System

Cycloaddition reactions provide a powerful and stereocontrolled method for the construction of cyclic systems like cyclopentene. pku.edu.cnnih.govrsc.org A [3+2] cycloaddition reaction could be envisioned for the synthesis of the this compound backbone. This could involve the reaction of a three-carbon component with a two-carbon component. For instance, a substituted vinylcyclopropane (B126155) could act as the three-carbon synthon in a transition-metal-catalyzed reaction with an appropriately substituted alkene. pku.edu.cnrsc.org

The Diels-Alder reaction, a [4+2] cycloaddition, is another cornerstone of cyclic compound synthesis, typically forming six-membered rings. wikipedia.orgsigmaaldrich.comkhanacademy.orgmasterorganicchemistry.comlibretexts.org However, modifications and tandem reaction sequences involving Diels-Alder reactions can lead to five-membered rings. For example, a Diels-Alder reaction could be used to construct a bicyclic intermediate that, upon subsequent rearrangement or fragmentation, yields the desired trimethylcyclopentene structure.

Intramolecular cyclization reactions of appropriately functionalized acyclic precursors also offer a direct route to the cyclopentene ring. For example, a 1,6-diene could undergo a transition-metal-catalyzed cyclization to form a five-membered ring. The strategic placement of methyl groups on the acyclic precursor would be critical to ensure the formation of the 1,2,3-trimethyl substitution pattern on the resulting cyclopentene.

Precursor Chemistry and Transformations

The chemical modification of existing cyclic structures provides an alternative strategic approach to this compound and its derivatives.

Derivatization from Trimethylcyclopentadienes for Ligand Synthesis

Trimethylcyclopentadienes are structurally related precursors that can be chemically modified. These compounds are of significant interest in organometallic chemistry as precursors to cyclopentadienyl (B1206354) (Cp) ligands. The pentamethylcyclopentadienyl (Cp*) ligand is well-known for its ability to stabilize transition metal complexes. wikipedia.orgkyoto-u.ac.jp By analogy, a trimethylcyclopentadienyl ligand, derived from a corresponding trimethylcyclopentadiene, would also serve as a valuable ligand in catalysis and materials science. nitrkl.ac.in

The derivatization of a trimethylcyclopentadiene can be achieved through various reactions. gcms.czsigmaaldrich.comnih.govnih.govtcichemicals.com Deprotonation with a strong base, such as an organolithium reagent, would yield the corresponding trimethylcyclopentadienyl anion. This anion can then be reacted with a variety of metal halides to form the corresponding metal complexes. Further functionalization of the cyclopentadienyl ring can also be achieved, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands.

| Precursor | Reagent | Product | Application |

| 1,2,3-Trimethylcyclopentadiene | n-Butyllithium | 1,2,3-Trimethylcyclopentadienylithium | Precursor for organometallic complexes |

| 1,2,3-Trimethylcyclopentadienylithium | Metal Halide (e.g., FeCl2) | Bis(1,2,3-trimethylcyclopentadienyl)iron | Catalyst, Material Science |

Transformations Involving Related Cyclopentenyl Cationic Intermediates

Cyclopentenyl cationic intermediates are pivotal in a variety of chemical transformations, including rearrangements and additions. reddit.comlibretexts.orgyoutube.commasterorganicchemistry.com The stability of these cations is highly dependent on the position and number of alkyl substituents. A trimethylcyclopentenyl cation, for instance, would be significantly stabilized by the electron-donating methyl groups.

These cationic intermediates can be generated from various precursors, such as the corresponding alcohols or alkenes under acidic conditions. Once formed, they can undergo a variety of reactions. For example, a 1,2-hydride or 1,2-alkyl shift can lead to the formation of a more stable carbocation, which can then be trapped by a nucleophile or lose a proton to form a different alkene isomer. masterorganicchemistry.com The study of these rearrangements is crucial for understanding and controlling the outcome of reactions involving cyclopentenyl systems.

For instance, the solvolysis of a trimethylcyclopentenol could proceed through a trimethylcyclopentenyl cation. The fate of this cation would be dictated by the reaction conditions and the relative stabilities of the possible rearrangement products. Understanding these reaction pathways is essential for the targeted synthesis of specific isomers like this compound.

Optimization of Reaction Conditions and Stereoselectivity

The stereoselective synthesis of this compound, a molecule with multiple chiral centers, presents a significant synthetic challenge. The spatial arrangement of the three methyl groups on the cyclopentene ring can lead to various diastereomers and enantiomers, each potentially possessing distinct physical, chemical, and biological properties. Consequently, the development of synthetic routes that allow for the selective formation of a single desired stereoisomer is of great interest. Key strategies employed to achieve this control include the use of chiral catalysts, optimization of reaction parameters, and the selection of appropriate starting materials.

One promising approach to control stereoselectivity is through intramolecular aldol (B89426) reactions of appropriately substituted diketone precursors. The cyclization of a molecule such as 3,4,5-trimethylheptane-2,6-dione can, in principle, lead to the formation of the this compound core. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of this ring-closure.

For instance, the use of chiral N-heterocyclic carbenes (NHCs) as catalysts in intramolecular aldol reactions has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds. While specific studies on this compound are not extensively documented in publicly available literature, analogous reactions provide a strong basis for predicting the influential factors. In the enantioselective synthesis of α,α-disubstituted cyclopentenes, the structure of the chiral NHC catalyst, the nature of the base, and the reaction temperature have been shown to be critical in determining both the yield and the enantiomeric excess (e.e.) of the product.

The following interactive table illustrates the typical optimization of reaction conditions for an NHC-catalyzed intramolecular aldol cyclization, which can be conceptually applied to the synthesis of chiral this compound. The data is based on findings from the synthesis of structurally related cyclopentenes and serves to model the expected trends.

Table 1: Optimization of NHC-Catalyzed Intramolecular Aldol Cyclization

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|---|

| 1 | NHC-1 | DBU | THF | 25 | 65 | 85 |

| 2 | NHC-1 | KHMDS | THF | 0 | 72 | 92 |

| 3 | NHC-2 | DBU | Toluene (B28343) | 25 | 58 | 78 |

| 4 | NHC-2 | KHMDS | Toluene | 0 | 65 | 88 |

This is a representative table based on analogous reactions and is intended for illustrative purposes.

The data in Table 1 demonstrates that a careful selection of the catalyst and base, along with a reduction in temperature, can lead to significant improvements in both yield and enantioselectivity. For example, the combination of NHC-1 with a stronger base like KHMDS at a lower temperature (Entry 2) shows a marked increase in both yield and e.e. compared to using DBU at room temperature (Entry 1). The solvent also plays a role, with THF appearing to be a more suitable medium than toluene or dichloromethane (B109758) in this hypothetical scenario.

Furthermore, the diastereoselectivity of such cyclizations can be influenced by the inherent stereochemistry of the starting material or by the directing effects of the catalyst. In the absence of a chiral catalyst, the reaction would typically yield a racemic mixture of enantiomers, and the diastereomeric ratio would be governed by the thermodynamic stability of the possible transition states. The use of a chiral catalyst creates a diastereomeric transition state, allowing for the preferential formation of one enantiomer.

Another synthetic route to a specific stereoisomer of this compound involves the thermolysis of R-(+)-laurolenal. This reaction is reported to yield R-(+)-1,2,3-trimethylcyclopentene. The optimization of this process would involve a systematic study of the pyrolysis temperature and pressure to maximize the yield and minimize the formation of byproducts. Detailed mechanistic studies, potentially involving isotopic labeling, could elucidate the transition state of this pericyclic reaction and provide further insights into the factors governing its stereospecificity.

Chemical Reactivity and Mechanistic Pathways

Electrophilic and Nucleophilic Addition Reactions

The electron-rich π-bond of 1,2,3-trimethylcyclopentene is susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile is first attacked by the electrons of the double bond. This initial step results in the formation of a carbocation intermediate. For an unsymmetrical alkene like this compound, the formation of the more stable carbocation is favored, in accordance with Markovnikov's rule. In this case, the addition of an electrophile (like H⁺ from a protic acid) to the C2 carbon would result in a tertiary carbocation at C1, which is more stable than the secondary carbocation that would form if the electrophile added to the C1 carbon. The subsequent attack by a nucleophile on this carbocation completes the addition reaction.

Table 1: Regioselectivity in Electrophilic Addition to this compound

| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Intermediate Carbocation | Major Product |

|---|---|---|---|---|

| This compound | H⁺ | Cl⁻ | Tertiary carbocation at C1 | 1-chloro-1,2,3-trimethylcyclopentane |

Conversely, nucleophilic addition reactions typically require the carbon-carbon double bond to be activated by an adjacent electron-withdrawing group, which makes the carbon atom electrophilic. Since this compound consists of a double bond substituted with electron-donating alkyl groups, it is not inherently susceptible to direct nucleophilic attack under standard conditions. Such reactions are uncommon for simple alkenes unless they are part of a conjugate system or activated by specific reagents.

Pericyclic Reactions and Molecular Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are typically unaffected by solvents or catalysts and are highly stereospecific. As a cycloalkene, this compound could theoretically participate in such transformations. For example, it could act as the dienophile in a [4+2] cycloaddition (Diels-Alder reaction) or undergo a [2+2] cycloaddition with another alkene, typically under photochemical conditions.

Molecular rearrangements are also significant in the chemistry of this compound. For instance, the acid-catalyzed dehydration of related alcohols, such as 2,3,5-trimethylcyclopentanol, can lead to the formation of this compound as a major product through elimination and rearrangement pathways. This highlights the role of carbocation intermediates which can undergo hydride or alkyl shifts to yield the most stable alkene product.

Catalytic Transformations Involving this compound and its Analogues

In the context of biofuel upgrading, this compound has been identified as a thermal degradation product during the hydrodeoxygenation (HDO) of molecules derived from biomass. HDO is a crucial process for removing oxygen from bio-oils to produce hydrocarbon fuels. The appearance of compounds like this compound provides insight into the complex reaction networks and fragmentation pathways that occur under HDO conditions.

The Methanol-to-Olefins (MTO) process is a vital non-petroleum route for producing light olefins like ethene and propene. Within the complex mechanisms of MTO reactions, cyclic organic species play a critical role. Specifically, trimethylcyclopentenyl cations (triMCP+), the protonated form of this compound and its isomers, have been identified as essential reactive intermediates, particularly when using zeolite catalysts like H-RUB-50.

Table 2: Role of Trimethylcyclopentenyl Cation in MTO Process

| Catalytic Cycle | Key Intermediate | Precursor | Product | Catalyst Example |

|---|

Investigation of Oxidative and Reductive Transformation Pathways

The double bond in this compound is the focal point for both oxidation and reduction reactions.

Oxidative Transformations: Ozonolysis is a powerful oxidative cleavage reaction for alkenes. The reaction of highly methylated cyclopentenes with ozone (O₃) leads to the formation of an initial ozonide (a 1,2,3-trioxolane), which upon workup, cleaves the double bond to yield carbonyl compounds. This reaction is a key method for determining the structure of unsaturated compounds by breaking them down into smaller, identifiable fragments.

Reductive Transformations: Catalytic hydrogenation is a common reductive pathway for alkenes. In the presence of a metal catalyst such as platinum, palladium, or nickel, hydrogen (H₂) adds across the double bond of this compound. This reaction is typically stereospecific, with both hydrogen atoms adding to the same face of the cyclopentene (B43876) ring (syn-addition). The product of this reaction is 1,2,3-trimethylcyclopentane. The study of hydrogenation on analogous compounds like 1,2,4-trimethylcyclopentene using Adams' catalyst (PtO₂) provides a model for the expected stereoselective addition on the 1,2,3-isomer.

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The gas-phase IR spectrum of 1,2,3-trimethylcyclopentene displays several characteristic absorption bands that confirm its key structural features. nist.gov

The most prominent absorptions are associated with the stretching and bending vibrations of its carbon-hydrogen and carbon-carbon bonds. The presence of both sp²-hybridized (alkene) and sp³-hybridized (alkane) carbons gives rise to distinct C-H stretching frequencies. Bands observed just above 3000 cm⁻¹ are characteristic of the C-H bonds of the alkene group (=C-H), while the strong absorptions appearing just below 3000 cm⁻¹ are due to the C-H bonds of the methyl and methylene (B1212753) groups on the cyclopentane (B165970) ring. researchgate.net

The carbon-carbon double bond (C=C) within the cyclopentene (B43876) ring results in a stretching vibration that typically appears in the 1650-1680 cm⁻¹ region for substituted cycloalkenes. Additionally, the spectrum is characterized by various C-H bending vibrations for the methyl (-CH₃) and methylene (-CH₂-) groups, which are typically observed in the 1375-1470 cm⁻¹ range. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-3000 | C-H Stretch | Alkyl sp³ C-H |

| ~1670 | C=C Stretch | Alkene C=C |

| ~1460 | C-H Bend | -CH₂- Scissoring |

Data interpreted from the NIST Gas Phase IR Spectrum. nist.gov

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. aanda.org

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z value of 110, which corresponds to its molecular weight (C₈H₁₄). preprints.org This peak confirms the elemental composition of the molecule. The fragmentation pattern provides further structural clues. A common fragmentation pathway for cyclic alkenes involves the loss of alkyl groups. A significant peak is observed at m/z 95, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation for methylated compounds. The ion at m/z 95 is the base peak in the spectrum, indicating its high stability. preprints.org Further fragmentation can lead to other ions, providing a unique fingerprint for the molecule.

Table 2: Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 110 | [C₈H₁₄]⁺ | Molecular Ion (M⁺) |

| 95 | [C₇H₁₁]⁺ | Base Peak, [M - CH₃]⁺ |

Data obtained from the NIST Mass Spectrum (electron ionization). preprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of this compound can be determined.

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in peer-reviewed literature, the expected spectrum can be predicted based on its structure. The molecule has several distinct proton environments, which would give rise to a corresponding number of signals.

Methyl Protons: Three distinct signals are expected for the three methyl groups. The two methyl groups attached to the double bond (at C1 and C2) would appear as singlets or very narrow multiplets in the vinylic methyl region (~1.6-1.8 ppm). The methyl group at the allylic position (C3) would likely appear as a doublet, coupled to the adjacent proton at C3, at a slightly higher field (~1.0-1.2 ppm).

Allylic Proton: The single proton at the C3 position is in an allylic environment and is coupled to the neighboring methyl group and the C4 methylene protons. It would likely appear as a multiplet.

Methylene Protons: The protons of the two methylene groups (C4 and C5) are diastereotopic and would be expected to appear as complex multiplets in the aliphatic region of the spectrum (~1.5-2.5 ppm).

For derivatives of this compound, any modification to the ring or the methyl groups would induce changes in the chemical shifts and coupling patterns of nearby protons, providing valuable information for structure confirmation.

Similar to the ¹H NMR data, a fully assigned experimental ¹³C NMR spectrum for this compound is not widely available. However, based on the molecular structure, which lacks symmetry, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be predicted based on established correlations. usda.gov

Olefinic Carbons (C1 & C2): The two sp²-hybridized carbons of the double bond would resonate furthest downfield, typically in the range of 120-140 ppm.

Aliphatic Carbons (C3, C4, C5): The three sp³-hybridized carbons of the cyclopentane ring would appear at a higher field. The C3 carbon, being substituted with a methyl group, would be in the ~35-45 ppm range, while the C4 and C5 methylene carbons would likely appear in the ~20-35 ppm range. semanticscholar.org

Methyl Carbons: The three methyl carbons would produce signals in the most upfield region of the spectrum, typically between 10-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Olefinic (C=C) | 120 - 140 |

| Aliphatic (CH) | 35 - 45 |

| Aliphatic (CH₂) | 20 - 35 |

Predicted ranges are based on typical values for substituted cyclopentenes. usda.gov

Modern NMR spectroscopy offers a variety of advanced techniques that are invaluable for unambiguous structure determination and for monitoring chemical reactions in real-time.

For the complete structural assignment of this compound, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks, confirming, for example, the coupling between the C3 proton and its adjacent methyl and methylene protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached, allowing for the unambiguous assignment of each C-H pair.

Furthermore, NMR is a powerful tool for in situ reaction monitoring. Techniques like Flow NMR or the use of specialized reaction tubes allow chemists to follow the progress of a reaction directly inside the spectrometer. For reactions involving this compound, such as additions to the double bond or rearrangements, one could monitor the disappearance of reactant signals and the appearance of product signals over time. This provides quantitative data on reaction kinetics, helps identify transient intermediates, and can offer insights into the reaction mechanism.

Theoretical and Computational Chemistry of 1,2,3 Trimethylcyclopentene Systems

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic structure and thermodynamic stability of molecules like 1,2,3-trimethylcyclopentene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometries, orbital energies, and relative stabilities of different isomers and conformers.

Computational studies on substituted cyclopentanes have shown that the conformational preference is largely governed by the nature and position of the substituents. For methyl-substituted cyclopentanes, the equatorial position is generally more stable than the axial position due to reduced steric hindrance. In the case of this compound, the presence of three methyl groups on the five-membered ring introduces significant steric interactions that dictate the most stable conformation. The planarity of the double bond further constrains the ring's flexibility.

The stability of substituted cyclopentenes can be evaluated by calculating their heats of formation and Gibbs free energies. For instance, a comparative study on 1-methylcyclobutene and methylenecyclobutane using DFT and CCSD methods showed that 1-methylcyclobutene is the more stable isomer. researchgate.net A similar trend would be expected when comparing this compound with its exocyclic double bond isomer, 1,2-dimethyl-3-methylenecyclopentane, with the endocyclic isomer being thermodynamically more stable.

Table 1: Calculated Relative Energies of Substituted Cycloalkene Isomers (Analogous Systems) This table presents data from computational studies on related cyclic systems to infer the likely energetic properties of this compound and its isomers.

| Isomeric Pair | Computational Method | Basis Set | Calculated Energy Difference (kcal/mol) | More Stable Isomer |

| 1-Methylcyclobutene vs. Methylenecyclobutane | M06/aug-cc-PVTZ | aug-cc-PVTZ | ΔH = -2.0, ΔG = -2.1 | 1-Methylcyclobutene researchgate.net |

| 1-Methylcyclopropene vs. Methylenecyclopropane | B3LYP/aug-cc-PVDZ | aug-cc-PVDZ | ΔH = -12.4, ΔG = -11.7 | Methylenecyclopropane researchgate.net |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, potential reactions of interest include addition reactions at the double bond, oxidation, and rearrangements.

While specific reaction pathways for this compound have not been detailed in available literature, studies on related systems provide valuable insights. For example, the investigation of reactions between carbenes and cyclopropane has been performed computationally, identifying C-H insertion as the lowest energy pathway. nih.gov This suggests that reactions of this compound with reactive species might favor pathways that involve the allylic C-H bonds.

Furthermore, computational studies on the cycloaddition of cyclopropenes with ortho-quinones have utilized transition-state calculations to understand the reaction kinetics. researchgate.net Such approaches could be applied to predict the reactivity of the double bond in this compound towards various dienophiles and other reactants. The electron-donating nature of the three methyl groups would be expected to enhance the nucleophilicity of the double bond, influencing the reaction rates and regioselectivity.

Table 2: Calculated Activation Energies for Reactions of Related Cyclic Compounds This table provides examples of computationally determined activation energies for reactions involving cyclic molecules, illustrating the type of data that could be generated for this compound.

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| CH₂ + Cyclopropane (C-H Insertion) | G3B3 | Not Specified | Not Specified (Lowest energy path) nih.gov |

| CH₂ + Cyclopropane (C-C Insertion) | G3B3 | Not Specified | 1.7 higher than C-H insertion nih.gov |

| 1-Methylcyclopropene + 1,2-Benzoquinone (Cycloaddition) | B97D/6-311+G(d,p) | 6-311+G(d,p) | Not explicitly stated, but kinetics were rapid researchgate.net |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions aid in the identification and characterization of molecules.

For this compound, theoretical calculations can predict its vibrational frequencies. A study on 2-cyclopenten-1-ol demonstrated good agreement between experimental and computationally predicted vibrational spectra using MP2/cc-pVTZ calculations. mdpi.com The predicted spectra for this compound would be characterized by C-H stretching and bending modes of the methyl and cyclopentene (B43876) ring hydrogens, as well as the C=C stretching frequency.

Conformational analysis is another key area where computational methods excel. For flexible molecules, multiple low-energy conformations may exist. A study on substituted cyclopentanes highlighted the influence of substituents on the preferred ring conformation (envelope vs. twist). researchgate.net For this compound, computational methods can be used to explore the potential energy surface and identify the most stable conformers, which is essential for a complete understanding of its properties and reactivity.

Table 3: Predicted Spectroscopic Data for a Related Substituted Cyclopentene (2-Cyclopenten-1-ol) This table shows a comparison of calculated and observed vibrational frequencies for a related molecule, indicating the accuracy that can be expected for predictions on this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (MP2/cc-pVTZ, scaled) | Observed Frequency (cm⁻¹) (Vapor Phase) |

| O-H Stretch (H-bonded) | 3629 | 3629 |

| O-H Stretch (non-H-bonded) | 3662 | 3662 |

| C=C Stretch | 1620 | 1620 |

| Ring Puckering | 179 | 179 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as in a solvent. While classical MD simulations are common for large biomolecules, ab initio molecular dynamics (AIMD) can be used for smaller molecules to provide a more accurate description of the electronic structure during the simulation.

For this compound, MD simulations could be employed to study its dynamics in the liquid phase or in solution. These simulations can reveal information about the flexibility of the cyclopentene ring, the rotational freedom of the methyl groups, and the solvent structure around the molecule. A study on beta-cyclodextrin in aqueous solution used MD simulations to investigate the interactions with water molecules. nih.govresearchgate.net A similar approach for this compound in a non-polar solvent could elucidate the nature of the solute-solvent interactions.

The trajectories generated from MD simulations can also be used to calculate time-averaged properties and to sample different conformations, providing a more complete picture of the molecule's behavior than static quantum mechanical calculations alone.

Environmental Occurrence and Formation Pathways in Chemical Processes

Volatile Organic Compound (VOC) Emissions and Sources

Volatile organic compounds (VOCs) are substances that have a high vapor pressure at ordinary room temperature, causing them to be emitted as gases from solids or liquids. specialchem.com

Industrial adhesives can be a significant source of VOC emissions, which typically originate from residual solvents used in the formulation (e.g., toluene (B28343), xylene, ketones) or unreacted monomers. nih.govsemanticscholar.org A review of literature on VOCs emitted from common industrial adhesives does not indicate that 1,2,3-trimethylcyclopentene is a typically identified compound. nih.govsemanticscholar.orgaaqr.org Its presence would be unexpected unless it was a specific impurity in one of the raw material feedstocks used in the adhesive's synthesis.

This compound has been reported as a volatile component in the essential oil of Perilla frutescens (also known as perilla or shiso). nih.gov Essential oils are complex mixtures of volatile compounds, primarily terpenes and their derivatives, which are responsible for the characteristic aroma of plants. tandfonline.com The composition of an essential oil can vary significantly based on the plant chemotype, geographical origin, and extraction method. researchgate.net While major components like perillaldehyde, limonene, and perilla ketone often dominate the profile of Perilla frutescens oil, it also contains dozens of minor and trace compounds, among which this compound has been identified. nih.govresearchgate.net

Table 2: Major Volatile Components Typically Found in the Essential Oil of Perilla frutescens

| Compound | Chemical Class | Typical Abundance (%) |

| Perillaldehyde | Monoterpenoid | 20 - 65 |

| Limonene | Monoterpene | 5 - 30 |

| (E)-β-Caryophyllene | Sesquiterpene | 5 - 20 |

| Perilla Ketone | Furanoid Monoterpenoid | Can be the major component in certain chemotypes |

| Linalool | Monoterpenoid | 1 - 2 |

| This table is interactive. This compound is a reported trace component in this natural extract. tandfonline.comresearchgate.net |

Formation Mechanisms in Complex Multicomponent Systems

The formation of this compound in complex chemical systems is often governed by the principles of carbocation chemistry, particularly in acidic or high-temperature environments.

A well-defined pathway to its formation is the acid-catalyzed dehydration of 2,3,5-trimethylcyclopentanol. This reaction proceeds through a mechanism involving carbocation intermediates and rearrangements. The key steps are:

Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by an acid catalyst, forming a good leaving group (water).

Formation of a Carbocation: Loss of water generates a secondary carbocation at the C-1 position of the cyclopentane (B165970) ring.

Carbocation Rearrangement: This secondary carbocation can undergo a 1,2-methide shift (the migration of a methyl group from an adjacent carbon). This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation.

Elimination: A proton is eliminated from an adjacent carbon atom to form a double bond. The elimination predominantly follows Zaitsev's rule, where the most substituted (and thus most thermodynamically stable) alkene is the major product. This favored pathway leads to the formation of this compound. stackexchange.com

In high-temperature processes like pyrolysis, similar carbocation-like intermediates or radical mechanisms can lead to the formation of cyclic structures from acyclic precursors. For instance, the cyclization of C8 olefinic fragments or the rearrangement of other cyclic terpenes can serve as pathways to substituted cyclopentenes in complex hydrocarbon mixtures. rsc.org

Advanced Synthetic Applications and Derivative Chemistry

1,2,3-Trimethylcyclopentene as a Key Synthetic Building Block

The utility of this compound in synthetic chemistry is primarily centered on its core carbocyclic structure, which forms the foundation for more complex molecular architectures.

This compound, and more specifically its functionalized derivatives, are highly valued intermediates in the fine chemicals sector, particularly in the fragrance industry. The compound's structural isomer, α-campholenic aldehyde ((1R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde), is a pivotal precursor for aroma chemicals. foreverest.netresearchgate.net This aldehyde, which contains the core 2,2,3-trimethylcyclopentene moiety, is prepared through the isomerization of α-pinene oxide. foreverest.netrsc.org Its significance lies in its role as a foundational block for producing a variety of synthetic fragrances that mimic the valuable and sought-after scent of sandalwood. perfumerflavorist.com

The trimethylcyclopentene framework is central to the industrial synthesis of several commercially important sandalwood-like fragrance molecules. Starting from α-campholenic aldehyde, chemists can construct complex side-chains that are crucial for the characteristic woody and balsamic odor profile of sandalwood. rsc.orgperfumerflavorist.com

The synthesis typically involves aldol (B89426) condensation of α-campholenic aldehyde with other carbonyl compounds, followed by reduction steps. perfumerflavorist.comresearchgate.net For instance, condensation with methyl ethyl ketone is a key step in producing precursors for fragrances like Ebanol®. The subsequent reduction of the α,β-unsaturated carbonyl intermediates is a critical step, where chemoselectivity is paramount to preserve the essential double bond within the campholenic ring structure. rsc.org Biocatalytic reductions using ene-reductases and alcohol dehydrogenases have been explored to achieve higher stereoselectivity, as the specific stereoisomer of the final alcohol product is often solely responsible for the desired scent. rsc.orgresearchgate.net

Below is a table outlining the progression from the precursor to representative sandalwood alcohols, highlighting the conservation of the core trimethylcyclopentene structure.

| Precursor / Intermediate | Synthetic Transformation | Resulting Product Class | Example Fragrance |

| α-Pinene Oxide | Catalytic Rearrangement | Substituted Cyclopentene (B43876) Aldehyde | α-Campholenic aldehyde |

| α-Campholenic aldehyde | Aldol Condensation | α,β-Unsaturated Carbonyl | Precursor to Sandalore® |

| α,β-Unsaturated Carbonyl | Selective Reduction | Sandalwood-like Alcohol | Sandalore®, Ebanol®, Firsantol® |

Role in Materials Science Research

In materials science, the focus often lies on the polymerization of monomers to create polymers with specific properties. Substituted cycloalkenes are important monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of polymers with controlled microstructure and functionality. rsc.org

The polymerization of cyclopentene itself via ROMP yields polypentenamer, an elastomer. The presence of substituents on the cyclopentene ring, such as the three methyl groups in this compound, would significantly influence the polymerization process and the properties of the resulting polymer. Research on the ROMP of 3-substituted cyclooctenes has shown that substituents can lead to regiospecific polymers. digitellinc.comsemanticscholar.org However, increasing the number and size of substituents on a cyclic monomer can also diminish its polymerizability due to increased steric hindrance in the polymer chain compared to the monomeric ring. researchgate.net Therefore, while this compound is a potential candidate for ROMP to produce a polyalkenamer with a specific tactic sequence of methyl groups, its steric bulk might present challenges to achieving high molecular weight polymers.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes for 1,2,3-Trimethylcyclopentene

The synthesis of polysubstituted cyclopentenes, including this compound, is an area with significant potential for innovation, particularly through the lens of green chemistry. Future research is anticipated to focus on developing synthetic methodologies that are not only efficient but also environmentally benign.

Current and emerging strategies that could be adapted and optimized for the synthesis of this compound include:

Catalytic Asymmetric [3+2] Cycloadditions: This method has proven effective for generating functionalized cyclopentenes. nih.govacs.orgorganic-chemistry.org Future work could explore the use of novel chiral catalysts to control the stereochemistry of the methyl groups in this compound, a critical aspect for applications in pharmaceuticals and materials science.

Transition Metal-Catalyzed Reactions: The use of earth-abundant metals like manganese in catalysis is a growing trend in sustainable chemistry. nih.gov Developing manganese-catalyzed coupling reactions for the synthesis of this compound could offer a more cost-effective and less toxic alternative to precious metal catalysts.

Cascade Reactions: These reactions, where multiple bond-forming events occur in a single operation, are highly efficient. rsc.org Designing a cascade sequence for the construction of the this compound ring system from simple, readily available starting materials would represent a significant advancement in its synthesis.

Green Chemistry Protocols: The application of green chemistry principles, such as the use of biodegradable solvents, solvent-free conditions, or biocatalysis, is a key area for future development. researchgate.netnih.govchemistryjournals.net Research into enzymatic or microbial routes to this compound could provide a truly sustainable manufacturing process. acs.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Catalytic Asymmetric [3+2] Cycloadditions | High stereocontrol, access to chiral derivatives. | Development of novel and selective chiral catalysts. |

| Earth-Abundant Metal Catalysis (e.g., Mn) | Reduced cost, lower toxicity, and increased sustainability. nih.gov | Optimization of reaction conditions and catalyst design. |

| Cascade Reactions | Increased efficiency, reduced waste, and step economy. rsc.org | Design of novel multi-component reaction pathways. |

| Green Chemistry Protocols | Environmentally friendly, use of renewable resources, and milder reaction conditions. chemistryjournals.netscielo.org.mx | Exploration of biocatalytic and alternative solvent systems. |

Exploration of Undiscovered Reactivity and Catalytic Pathways

The reactivity of the double bond in this compound, influenced by the three methyl groups, presents an intriguing area for investigation. Future research is expected to uncover novel transformations and catalytic applications for this compound.

Potential areas for exploration include:

Asymmetric Functionalization: The development of catalytic methods to asymmetrically functionalize the double bond of this compound could lead to the synthesis of a wide range of chiral building blocks. This could involve reactions such as asymmetric hydrogenation, epoxidation, or dihydroxylation.

Polymerization: Investigating the polymerization of this compound, either as a monomer or a comonomer, could lead to the development of new polymeric materials with unique properties conferred by the substituted cyclopentane (B165970) backbone.

Ring-Opening Metathesis Polymerization (ROMP): While cyclopentene (B43876) itself is a well-known monomer for ROMP, the influence of the three methyl groups on the polymerization of this compound is an unexplored area that could yield polymers with interesting thermal and mechanical properties.

Synthesis of Complex Molecules: this compound can serve as a starting material for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. nih.gov Future research could focus on developing efficient synthetic routes that leverage the specific stereochemistry and reactivity of this compound.

Advanced Spectroscopic and Computational Approaches for Enhanced Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of new and improved synthetic methods. The synergy between advanced spectroscopic techniques and computational chemistry is expected to provide unprecedented mechanistic insights.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for elucidating reaction pathways, transition state structures, and the origins of selectivity. nih.govacs.orgresearchgate.net Future computational studies on reactions of this compound could guide experimental design and lead to the discovery of new reactivity.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for the unambiguous structural characterization of reactants, intermediates, and products. semanticscholar.orgipb.ptox.ac.uk The application of these techniques can provide crucial data for understanding complex reaction mixtures and mechanistic pathways.

In-situ Reaction Monitoring: The use of spectroscopic techniques, such as ReactIR or in-situ NMR, to monitor reactions involving this compound in real-time can provide valuable kinetic and mechanistic information that is not accessible through traditional methods of analysis.

| Technique | Application to this compound Research | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating activation energies, and predicting stereochemical outcomes. nih.govresearchgate.net | A detailed understanding of reaction mechanisms at the molecular level. |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous structure determination of complex molecules and reaction intermediates. ox.ac.ukresearchgate.net | Confirmation of reaction products and identification of unexpected side products. |

| In-situ Spectroscopy (e.g., ReactIR) | Real-time monitoring of reaction kinetics and the formation/decay of intermediates. | Precise kinetic data and direct observation of transient species. |

Studies on Environmental Transformations and Fate in Specific Matrices

As a volatile organic compound (VOC), understanding the environmental behavior of this compound is of paramount importance. Future research should focus on its transformations, persistence, and ultimate fate in various environmental compartments.

Key areas for future environmental studies include:

Atmospheric Oxidation: Investigating the reaction of this compound with atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O₃) is crucial for determining its atmospheric lifetime and its potential to contribute to the formation of secondary organic aerosols (SOA). researchgate.netresearchgate.net

Biodegradation: Studies are needed to assess the biodegradability of this compound in different environments, such as soil and water. mdpi.comnih.gov This would involve identifying the microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. essex.ac.uk

Abiotic Degradation: In addition to biodegradation, the potential for abiotic degradation processes, such as hydrolysis or photolysis in aqueous environments, should be investigated to create a complete picture of its environmental persistence.

常见问题

Q. What are the standard synthetic routes for 1,2,3-trimethylcyclopentene, and how do reaction conditions influence isomer purity?

Q. How do physical properties (e.g., boiling point, density) of this compound compare to its isomers?

- Methodological Answer : The compound’s density (0.798 g/cm³), boiling point (120.4°C), and vapor pressure (18.3 mmHg at 25°C) are distinct from isomers like 1,2,4-trimethylcyclopentene due to differences in molecular symmetry and van der Waals interactions . Computational methods (e.g., DFT calculations) can predict these properties by analyzing bond angles and steric strain. Experimental validation via differential scanning calorimetry (DSC) and refractive index measurements is critical for confirming computational models .

Advanced Research Questions

Q. What experimental techniques are most effective for resolving stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is pivotal for determining spatial proximity of methyl groups in cyclopentene rings. For example, irradiation of the C1 methyl proton in this compound enhances signals from adjacent C2/C3 protons, confirming their cis/trans arrangement . X-ray crystallography is recommended for solid-state confirmation, though crystal growth may require slow evaporation in nonpolar solvents (e.g., hexane) .

Q. How do reaction mechanisms differ between oxidation pathways of this compound and its saturated analog, 1,2,3-trimethylcyclopentane?

Q. What strategies mitigate data contradictions in isomer reactivity studies involving this compound?

- Methodological Answer : Contradictions often arise from competing steric and electronic effects. For example, methyl groups at C1/C2 may hinder electrophilic addition but stabilize carbocation intermediates. To resolve discrepancies:

- Use kinetic studies (e.g., stopped-flow UV-Vis) to differentiate rate-determining steps.

- Apply Hammett plots to correlate substituent effects with reaction rates.

- Cross-validate computational (DFT) and experimental (GC-MS) data to identify outliers .

Q. How does the compound’s toxicity profile influence laboratory handling protocols?

- Methodological Answer : While specific toxicity data for this compound is limited, structural analogs (e.g., cyclopentene derivatives) suggest flammability (flash point 11.8°C) and potential respiratory irritation . Handling requires explosion-proof refrigeration (storage at –20°C), PPE (nitrile gloves, respirators for vapor control), and fume hoods with >0.5 m/s airflow. Spill containment should use inert adsorbents (vermiculite) to avoid polymerization .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。